molecular formula C10H15NO B11742764 1-Amino-2-(4-methylphenyl)propan-2-ol

1-Amino-2-(4-methylphenyl)propan-2-ol

Cat. No.: B11742764
M. Wt: 165.23 g/mol
InChI Key: DGYZREZJDAZPPF-UHFFFAOYSA-N
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Description

1-Amino-2-(4-methylphenyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-2-ol backbone with a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-(4-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylacetophenone with trimethylsilyl cyanide in the presence of zinc iodide as a catalyst. The reaction is carried out under a nitrogen atmosphere at room temperature, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reactions: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

1-Amino-2-(4-methylphenyl)propan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: The compound is utilized in biochemical assays and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Amino-2-(4-methylphenyl)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-amino-2-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3

InChI Key

DGYZREZJDAZPPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CN)O

Origin of Product

United States

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